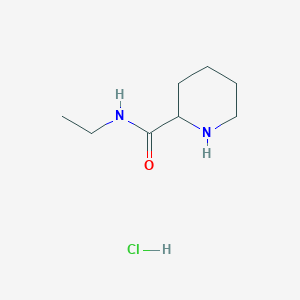
N-Ethyl-2-piperidinecarboxamide hydrochloride
Descripción general
Descripción
N-Ethyl-2-piperidinecarboxamide hydrochloride (NEPHCl) is a synthetic compound with a variety of applications in the scientific and medical fields. It has been used in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
- N-Ethyl-2-piperidinecarboxamide hydrochloride derivatives have been studied for their anti-acetylcholinesterase (anti-AChE) activity. One such compound showed a potent inhibitory effect on acetylcholinesterase, suggesting potential use as an antidementia agent (Sugimoto et al., 1990).
- Further studies on 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives confirmed enhanced anti-AChE activity, indicating the potential for treating conditions like Alzheimer's disease (Sugimoto et al., 1992).
Antiallergy Activity
- Piperidinecarboxamide derivatives have been evaluated for antiallergy activity, with some compounds showing activity in the passive foot anaphylaxis assay, a model for detecting antiallergic compounds (Walsh et al., 1990).
Cytotoxic and Anticancer Agents
- Certain piperidine derivatives were identified as novel classes of cytotoxic and anticancer agents, demonstrating significant cytotoxicity towards various cancer cells, including murine P388 and L1210 cells (Dimmock et al., 1998).
Antimicrobial Activities
- A study on the synthesis and characterization of a specific piperidine derivative showed moderate antimicrobial activities against various bacteria and fungi, suggesting potential use in antimicrobial treatments (Ovonramwen et al., 2019).
Pharmacological Profiles
- Piperidine derivatives have been studied for their selective antagonistic properties on specific receptors, such as the 5-HT1A receptor, which is relevant in treatments for disorders of the central nervous system (Forster et al., 1995).
Cancer Detection
- In a clinical study, a piperidine derivative was used in sigma receptor scintigraphy to visualize primary breast tumors in humans, indicating its potential in cancer detection (Caveliers et al., 2002).
Chemical Synthesis
- Piperidinecarboxamide hydrochloride derivatives have been developed for various chemical synthesis applications, including as catalysts for hydrosilylation of N-aryl imines (Wang et al., 2006).
These studies highlight the diverse applications of N-Ethyl-2-piperidinecarboxamide hydrochloride in scientific research, particularly in pharmacology and medicinal chemistry.
Scientific Research Applications of N-Ethyl-2-piperidinecarboxamide Hydrochloride
Anti-Acetylcholinesterase Activity
N-Ethyl-2-piperidinecarboxamide hydrochloride derivatives have been found to exhibit significant anti-acetylcholinesterase (anti-AChE) activity. For instance, specific derivatives, like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, showed potent inhibition of acetylcholinesterase. These compounds have potential applications in the treatment of diseases like Alzheimer's, where AChE inhibition is beneficial (Sugimoto et al., 1990).
Antiallergy Activity
Some derivatives of N-Ethyl-2-piperidinecarboxamide, like N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, have been synthesized and evaluated for antiallergy activity. These compounds showed significant activity in assays like the passive foot anaphylaxis (PFA) assay, which is indicative of their potential in treating allergic conditions (Walsh et al., 1990).
Antimicrobial Activities
Derivatives of N-Ethyl-2-piperidinecarboxamide have shown antimicrobial activities. For example, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride demonstrated moderate antimicrobial activities against strains like E. coli and S. aureus. This indicates potential applications in developing new antimicrobial agents (Ovonramwen et al., 2019).
Cytotoxicity and Anticancer Potential
Some piperidine derivatives, including those related to N-Ethyl-2-piperidinecarboxamide, have shown cytotoxicity toward cancer cells. This suggests their potential in the development of new anticancer agents. For instance, specific compounds like 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols have demonstrated significant cytotoxicity in cancer cell lines (Dimmock et al., 1998).
Synthesis of Novel Compounds
N-Ethyl-2-piperidinecarboxamide and its derivatives have been used as starting materials or intermediates in the synthesis of various novel compounds. For instance, the synthesis of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones as potential antimicrobial agents involves derivatives of N-Ethyl-2-piperidinecarboxamide (Attia et al., 2013).
Propiedades
IUPAC Name |
N-ethylpiperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-2-9-8(11)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFXNUFGXJOVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-2-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)

![Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate](/img/structure/B1441969.png)





![3-(Chloromethyl)-4-[(1-methylpyrrol-2-YL)methylidene]-1,2-oxazol-5-one](/img/structure/B1441980.png)
![3-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1441982.png)
![3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1441983.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441985.png)

![[(3-Ethoxypyridin-2-yl)methyl]amine](/img/structure/B1441987.png)